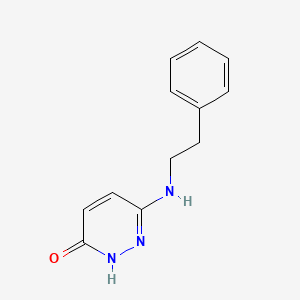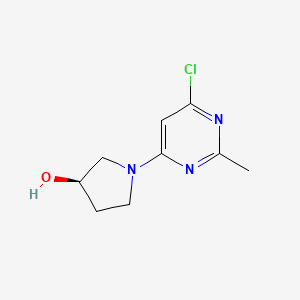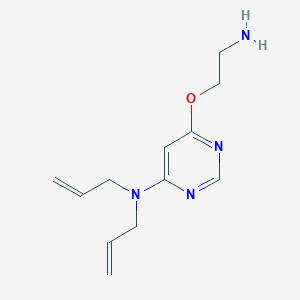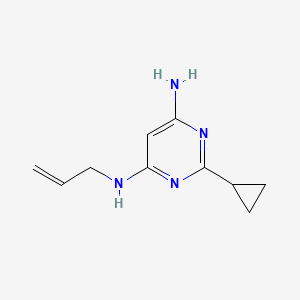
2-(3-(difluoromethyl)phenoxy)-N-methylethan-1-amine
Overview
Description
2-(3-(Difluoromethyl)phenoxy)-N-methylethan-1-amine, commonly referred to as DFMMEA, is an organic compound with a wide range of scientific applications. It is a derivative of the phenoxy group, which is known for its ability to act as a hydrogen bond acceptor. The difluoromethyl group is a common substituent in drug molecules, and is known to increase the compound’s solubility in water. Due to its unique properties, DFMMEA has been studied extensively in the fields of organic synthesis, scientific research, and pharmacology.
Scientific Research Applications
Difluoromethyl Group as a Bioisostere
The difluoromethyl group is increasingly being recognized for its potential as a lipophilic hydrogen bond donor, acting as a bioisostere for hydroxyl, thiol, or amine groups. Research by Zafrani et al. (2017) explored the properties of difluoromethyl anisoles and thioanisoles, revealing the group's ability to engage in hydrogen bonding similar to that of thiophenol, aniline, and amine groups, although not as strong as hydroxyl groups. This insight is valuable for the rational design of drugs incorporating the difluoromethyl moiety, potentially including 2-(3-(difluoromethyl)phenoxy)-N-methylethan-1-amine (Zafrani, Yeffet, Sod-Moriah, Berliner, Amir, Marciano, Gershonov, & Saphier, 2017).
Corrosion Inhibition
A study by Boughoues et al. (2020) synthesized amine derivative compounds, including structures similar to this compound, to investigate their corrosion inhibition efficiency on mild steel in an acidic medium. This research highlights the potential application of such compounds in protecting metals against corrosion, which is crucial in various industrial applications, including the oil and gas industry (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
Polymerization Catalysts
Complexes incorporating amine derivatives like this compound have been explored for their catalytic activity in polymerization processes. For instance, Ciancaleoni et al. (2011) evaluated bis(phenoxy-amine)ZrR2 precatalysts for propene polymerization, indicating that such structures could be pivotal in developing new catalysts for the polymer industry (Ciancaleoni, Fraldi, Budzelaar, Busico, & Macchioni, 2011).
Fluorinated Polyimides
Compounds similar to this compound have been used to synthesize novel fluorinated polyimides with desirable properties such as high solubility, low moisture absorption, and excellent thermal stability. Chung, Tzu, and Hsiao (2006) synthesized a series of these polyimides, demonstrating their potential applications in the electronics industry due to their low dielectric constants and high thermal stability (Chung, Tzu, & Hsiao, 2006).
Properties
IUPAC Name |
2-[3-(difluoromethyl)phenoxy]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-13-5-6-14-9-4-2-3-8(7-9)10(11)12/h2-4,7,10,13H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUXGMUDMALCIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC(=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


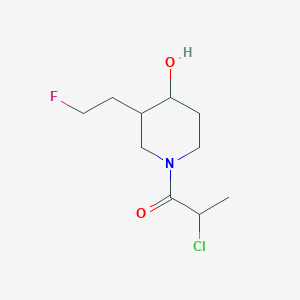



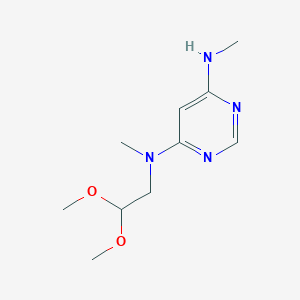
![2,2-Dimethoxy-6-azaspiro[3.4]octane](/img/structure/B1480312.png)
